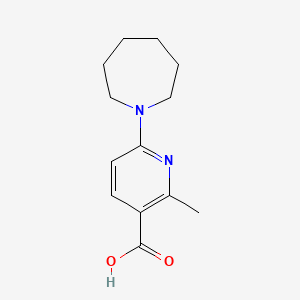

6-(Azepan-1-yl)-2-methylnicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

6-(azepan-1-yl)-2-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H18N2O2/c1-10-11(13(16)17)6-7-12(14-10)15-8-4-2-3-5-9-15/h6-7H,2-5,8-9H2,1H3,(H,16,17) |

InChI Key |

DMRPWJZTNOGIQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCCCC2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Azepan 1 Yl 2 Methylnicotinic Acid and Its Analogues

Retrosynthetic Analysis of the 6-(Azepan-1-yl)-2-methylnicotinic Acid Core

A retrosynthetic analysis of the target molecule, this compound, deconstructs the compound into simpler, commercially available starting materials. The primary disconnections involve the carbon-nitrogen bond of the azepane ring and the functional groups on the pyridine (B92270) ring.

The key disconnection is the C-N bond between the pyridine ring at the C-6 position and the nitrogen of the azepane moiety. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This suggests a precursor such as a 6-halo-2-methylnicotinic acid derivative, for instance, 6-chloro-2-methylnicotinic acid or its corresponding ester.

Further disconnection of the 2-methyl and 3-carboxyl groups from the pyridine ring leads back to simpler pyridine or picoline precursors. The carboxylic acid group can be envisioned as arising from the hydrolysis of an ester or a nitrile, or by oxidation of an alkyl group. The 2-methyl group can be present in the initial starting material or introduced through specific methylation reactions. This analysis points to a synthetic strategy starting with a functionalized pyridine, followed by the introduction of the remaining substituents.

Synthetic Strategies for the Nicotinic Acid Scaffold

Regioselective Functionalization of Pyridine Rings

The pyridine ring, being electron-deficient, presents unique challenges and opportunities for regioselective functionalization. wikipedia.org Electrophilic substitution is generally difficult and tends to occur at the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions. wikipedia.orgvaia.com

Modern synthetic methods have been developed to overcome these inherent reactivity patterns. For instance, the conversion of pyridines into heterocyclic phosphonium (B103445) salts allows for facile C4-functionalization. acs.org This two-step sequence can generate products that are otherwise difficult to access. acs.org Other strategies involve the use of directing groups or the temporary dearomatization of the pyridine ring to control the position of incoming substituents. dntb.gov.uanih.gov For the synthesis of the target molecule, a starting material with pre-existing functionalization is often the most efficient approach.

Introduction of the 2-Methyl Group

Introducing a methyl group at the α-position (C-2) of the pyridine ring can be achieved through various methods. google.com One classical approach involves the reaction of pyridine with organometallic reagents, though this may lack selectivity. google.com More contemporary methods offer greater control. For example, α-methylation of pyridines can be accomplished using a Raney nickel catalyst with a high-boiling alcohol, which is thought to generate the methylating agent in situ. researchgate.net Another strategy involves the metal-free methylation of pyridine N-oxides using peroxide as the methyl source. researchgate.net

However, for the synthesis of this compound, it is often more practical to start with a commercially available picoline derivative, such as 2-methyl-5-ethylpyridine, and then functionalize the other positions as needed. google.com

Carboxylic Acid Formation and Esterification/Hydrolysis Approaches

The carboxylic acid group at the 3-position is a key feature of the nicotinic acid scaffold. This group can be introduced through the oxidation of an existing alkyl group. For instance, 5-ethyl-2-methylpyridine (B142974) can be oxidized with nitric acid to selectively convert the ethyl group into a carboxylic acid, yielding 6-methylnicotinic acid. google.comenvironmentclearance.nic.in

Alternatively, the carboxylic acid can be generated from the hydrolysis of a corresponding ester. orgoreview.comlibretexts.org The ester, often a methyl or ethyl ester, serves as a protected form of the carboxylic acid during earlier synthetic steps. google.com The hydrolysis is typically carried out under acidic or basic conditions. orgoreview.comlibretexts.org Basic hydrolysis, or saponification, using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran, methanol, and water, is a common and efficient method to convert the ester to the carboxylic acid. google.comlibretexts.org

The reverse reaction, Fischer esterification, can be used to form the ester from the carboxylic acid by reacting it with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

| Reaction | Reagents | Product | Reference |

| Ester Hydrolysis | LiOH·H₂O, THF/Methanol/H₂O | 2-Methylnicotinic Acid | google.com |

| Ester Hydrolysis | Aqueous Methylamine | 2-Methylnicotinic acid N-methylamide | prepchem.com |

| Oxidation | Nitric Acid | 6-Methylnicotinic Acid | google.com |

Incorporation of the Azepane Moiety

The final key step in the synthesis is the attachment of the seven-membered azepane ring to the nicotinic acid core.

Nucleophilic Aromatic Substitution (SNAr) Reactions for C-N Bond Formation

The formation of the C-N bond between the pyridine ring and the azepane nitrogen is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. youtube.com This type of reaction is well-suited for electron-deficient aromatic rings like pyridine, especially when an electron-withdrawing group is present and a good leaving group is located at the 2- or 4-position. vaia.comyoutube.com

In the synthesis of this compound, a precursor such as methyl 6-chloro-2-methylnicotinate is reacted with azepane. The nitrogen atom of the azepane acts as the nucleophile, attacking the carbon atom bearing the chlorine atom (the leaving group). youtube.com The reaction typically requires heat to overcome the energy barrier associated with the temporary disruption of the pyridine's aromaticity. youtube.com The presence of the ester group ortho to the nitrogen and para to the site of substitution further activates the ring towards nucleophilic attack. The intermediate formed is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom of the pyridine ring. vaia.com Subsequent loss of the chloride ion restores the aromaticity and yields the desired product, methyl 6-(azepan-1-yl)-2-methylnicotinate. bldpharm.com This ester can then be hydrolyzed to the final carboxylic acid product.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 6-chloro-2-methylnicotinate | Azepane | SNAr | Methyl 6-(azepan-1-yl)-2-methylnicotinate | bldpharm.com |

| 2-Chloropyridine | Amine | SNAr | 2-Aminopyridine derivative | youtube.com |

| 4-Chloropyridine | Methoxide ion | SNAr | 4-Methoxypyridine | vaia.com |

Alternative Coupling Strategies for Azepane Attachment

The formation of the C-N bond between the nicotinic acid backbone and the azepane ring is a critical step in the synthesis of this compound. Beyond simple nucleophilic substitution, several advanced coupling strategies can be employed, offering improvements in yield, substrate scope, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A primary method for forging the azepane-pyridine link is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a nicotinic acid precursor bearing a leaving group, such as a halogen (e.g., chlorine), at the 6-position. The nitrogen atom of azepane acts as the nucleophile, displacing the leaving group. The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups, and the ring's own nitrogen atom contributes to this activation. youtube.comresearchgate.netnih.gov The reaction rate can be influenced by the nature of the leaving group (F > Cl > Br > I) and the solvent used. researchgate.net To drive the reaction, which can be slow due to the necessary disruption of aromaticity, heating is often required. youtube.com

Palladium-Catalyzed Buchwald-Hartwig Amination: For less reactive aryl halides or when milder conditions are necessary, the Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for C-N bond formation. wikipedia.orgacsgcipr.orgresearchgate.net This palladium-catalyzed cross-coupling reaction offers a versatile and highly efficient alternative to traditional SNAr. nih.gov The process involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine. A variety of phosphine (B1218219) ligands have been developed to stabilize the palladium catalyst and facilitate the reaction, expanding its applicability to a wide range of amines and aryl halides, including those with various functional groups. wikipedia.orgresearchgate.net This method's reliability has established it as a standard procedure in industrial synthesis for amine derivatives. researchgate.net

| Coupling Strategy | Catalyst/Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃), Heat | Relies on activated aryl halide; reaction rate influenced by leaving group and substituents. youtube.comresearchgate.netnih.govresearchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, DPEphos), Base (e.g., Cs₂CO₃, NaOtBu) | Broad substrate scope, milder conditions, high yields; applicable to less reactive halides. wikipedia.orgacsgcipr.orgresearchgate.netnih.gov |

Stereoselective Synthesis of Chiral Azepane-Containing Nicotinic Acids

The introduction of chirality into the azepane ring of nicotinic acid derivatives opens avenues for exploring stereospecific interactions in various applications. The synthesis of such chiral molecules can be approached by either resolving a racemic mixture of the final compound or, more efficiently, by employing stereoselective synthetic routes to prepare chiral azepane building blocks.

Methodologies for the asymmetric synthesis of substituted azepanes include:

Ring-Expansion Reactions: Chiral bridged azepanes can be synthesized stereoselectively through the ring expansion of smaller bicyclic precursors, such as 2-azanorbornan-3-yl methanols. researchgate.net This approach allows for the creation of specific stereoisomers of the azepane system.

Chemoenzymatic Strategies: A combination of biocatalytic reduction and organolithium-mediated rearrangement can produce enantioenriched 2-aryl azepanes. acs.orgnih.govacs.org Imine reductases or monoamine oxidases are used for the initial asymmetric reductive amination or deracemization. nih.govacs.org

Substrate-Controlled Diastereoselective Cyclization: The use of a chiral auxiliary, such as an α-methylbenzyl group on the nitrogen, can direct the diastereoselective cyclization of an N-protected aminoalkene, yielding chiral, non-racemic heterocycles after separation of diastereomers. researchgate.net

Beckmann Rearrangement: A stereoselective Beckmann rearrangement of parent cyclohexanone (B45756) oximes has been utilized to synthesize chiral fused azepanes. nih.gov

Once the chiral azepane is synthesized, it can be coupled to the nicotinic acid core using the strategies described in section 2.3.2 to yield the final stereochemically defined product.

Synthesis of Structural Analogues and Derivatives

To investigate structure-activity relationships and modulate the properties of the parent molecule, the synthesis of structural analogues and derivatives is essential. This can involve modifications at three key positions: the nicotinic acid ring, the azepane ring, and the carboxylic acid group.

Modifications at the Nicotinic Acid Ring (e.g., Halogenation, Alkylation)

Altering the substitution pattern of the nicotinic acid ring can significantly impact the electronic and steric properties of the molecule.

Halogenation: The introduction of halogen atoms onto the pyridine ring can be achieved through various methods, though direct halogenation of a substituted pyridine like this compound can be challenging due to regioselectivity issues. A more common approach is to use a pre-halogenated nicotinic acid precursor in the synthesis.

Alkylation: The alkylation of enolates derived from ketones, esters, and nitriles is a well-established method for introducing alkyl groups at the α-position to a carbonyl. libretexts.org For the nicotinic acid ring, alkyl groups can be introduced via cross-coupling reactions on a halogenated precursor or by building the ring from appropriately substituted acyclic precursors. The malonic ester synthesis, for instance, allows for the preparation of carboxylic acids from alkyl halides, effectively lengthening a carbon chain. libretexts.org

Variations in the Azepane Ring System (e.g., Ring Size, Substituents)

The seven-membered azepane ring is a key feature of the molecule, and its modification can lead to significant changes in conformational flexibility and biological activity.

Introduction of Substituents: The synthesis of polysubstituted azepanes can be achieved through methods like the photochemical dearomative ring expansion of nitroarenes. nih.gov Chemoenzymatic methods also allow for the synthesis of substituted azepanes, such as 2-aryl azepanes. acs.orgnih.govacs.org These substituted azepanes can then be coupled to the nicotinic acid core.

Bioisosteric Replacement: Bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—can be used to replace the azepane ring. researchgate.netprinceton.edunih.gov The goal is to enhance potency, selectivity, or metabolic properties. For example, replacing aromatic rings with saturated bioisosteres like bicyclo[1.1.1]pentane can improve physicochemical profiles by increasing the three-dimensional character. acs.orgtcichemicals.com

| Modification Type | Strategy | Examples of Building Blocks/Reagents |

| Ring Size Variation | Coupling with different cyclic amines | Pyrrolidine, Piperidine |

| Ring Substitution | Use of pre-functionalized azepanes | Substituted nitroarenes, 2-aryl azepanes acs.orgnih.govacs.orgnih.gov |

| Bioisosteric Replacement | Substitution with non-classical isosteres | Bicyclo[1.1.1]pentane, Cubane, Spirocycles acs.orgtcichemicals.com |

Prodrug Strategies for Enhanced Chemical Stability or Research Delivery (Mechanistic Focus)

The carboxylic acid group of this compound is a prime target for prodrug design. Prodrugs are inactive or less active derivatives that are converted to the active parent drug in vivo through enzymatic or chemical transformation. nih.gov This strategy can be employed to improve properties such as stability, solubility, and permeability.

For carboxylic acids, the most common prodrug approach is the formation of an ester. uomustansiriyah.edu.iq The ester masks the polar carboxylic acid group, increasing lipophilicity, which can enhance membrane permeability. In the body, ubiquitous esterase enzymes hydrolyze the ester back to the active carboxylic acid. uomustansiriyah.edu.iqnih.gov

Mechanism of Ester Prodrug Activation:

Absorption: The more lipophilic ester prodrug is absorbed more readily than the parent carboxylic acid.

Enzymatic Cleavage: In the plasma or target tissues, esterase enzymes catalyze the hydrolysis of the ester bond.

Release of Active Drug: The hydrolysis releases the active this compound and a non-toxic alcohol moiety.

The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol used to form the ester. uomustansiriyah.edu.iq For example, bulkier esters are generally more stable and hydrolyze more slowly. Another approach is the synthesis of mutual prodrugs, where the carboxylic acid is linked to another pharmacologically active molecule. nih.gov A series of 6-aminonicotinic acid esters have been designed as precursors to an inhibitor of 6-phosphogluconate dehydrogenase (6PGD), which are hydrolyzed intracellularly to 6-aminonicotinic acid and then converted to the active inhibitor. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyridines and nicotinic acid derivatives.

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Research has explored the use of more environmentally benign solvents. For instance, Buchwald-Hartwig aminations have been successfully carried out in vegetable oils and natural waxes. researchgate.net

Catalytic Processes: The use of catalysts is a cornerstone of green chemistry as it reduces energy consumption and waste. researchgate.net For the synthesis of nicotinic acid, catalytic gas-phase oxidation of picoline is considered a state-of-the-art green process, avoiding the use of stoichiometric heavy metal oxidants or nitric acid which produces greenhouse gases. chimia.chresearchgate.netmdpi.com

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green alternative for several synthetic steps. For example, lipases like Novozym® 435 from Candida antarctica have been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) and amines in environmentally friendly solvents like tert-amyl alcohol, often with shorter reaction times and higher yields. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key green chemistry principle. Solvent- and halide-free methods for the synthesis of pyridine derivatives, such as the C-H functionalization of pyridine N-oxides, improve atom economy.

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Solvent Selection and Optimization

The selection of an appropriate solvent is a critical factor in the synthesis of this compound and its analogues, profoundly influencing reaction rates, yields, and the purity of the final product. Optimization of solvent systems is increasingly guided by the principles of green chemistry, which prioritize solvents that are environmentally benign, safe to handle, and efficient.

Traditional syntheses of nicotinic acid derivatives have often employed non-green solvents like DMF or xylene. researchgate.net However, contemporary research focuses on replacing these hazardous solvents with more sustainable alternatives. Environmentally friendly options such as tert-amyl alcohol have been successfully used as a reaction medium for the synthesis of nicotinamide derivatives. rsc.org The move towards greener solvents is also evident in the development of solvent selection guides by pharmaceutical industry collaborations, which categorize solvents as preferred, usable, or undesirable based on their environmental, health, and safety impacts. acs.org Water, acetone, ethanol, and various acetate (B1210297) esters are often listed among the preferred solvents. acs.org

Recent advancements have demonstrated the viability of catalyst- and solvent-free reaction conditions for synthesizing analogues like 2-anilino nicotinic acids. researchgate.netresearchgate.net These methods, which involve heating a mixture of the reactants without any medium, represent the ultimate green approach to solvent use by eliminating it entirely. researchgate.netresearchgate.net When a solvent is necessary, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are emerging as promising replacements for traditional volatile organic compounds (VOCs). nih.gov For instance, in the synthesis of a dimethindene (B1670660) analogue, using CPME as a solvent resulted in a 90% yield, significantly higher than the 63% yield obtained in toluene. nih.gov

Aqueous two-phase systems (ATPS) represent another innovative approach to solvent optimization, particularly when enzymatic catalysts are used. nih.gov For the production of 6-aminopenicillanic acid, an ATPS composed of polyethylene (B3416737) glycol (PEG) and phosphate (B84403) salts in water was optimized. nih.gov This system facilitates the separation of the product from the enzyme, with the product concentrating in the PEG-rich phase and the enzyme in the salt-rich phase, simplifying purification and enabling catalyst recycling. nih.gov

The impact of solvent choice on reaction yield and conditions is summarized in the table below, based on findings from the synthesis of related heterocyclic compounds.

| Reaction/Analogue | Solvent | Temperature | Time | Yield | Reference |

| 2-Anilino Nicotinic Acid Derivatives | None (Solvent-free) | Not specified | 15–120 min | Good to Excellent | researchgate.net |

| Nicotinamide Derivatives | tert-Amyl Alcohol | 50 °C | 35 min | 81.6–88.5% | rsc.org |

| Dimethindene Analogue Synthesis (Step 1) | Toluene | Reflux | 6 h | 63% | nih.gov |

| Dimethindene Analogue Synthesis (Step 1) | 2-MeTHF | Reflux | 6 h | 80% | nih.gov |

| Dimethindene Analogue Synthesis (Step 1) | CPME | Reflux | 6 h | 90% | nih.gov |

| 6-Aminopenicillanic Acid Production | Aqueous Two-Phase System (PEG/Phosphate) | Not specified | 30 s (extraction) | High Separation Efficiency | nih.gov |

This table is interactive. Click on the headers to sort the data.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwikipedia.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste. primescholars.com Poor atom economy is common in syntheses that use stoichiometric reagents that are not incorporated into the final product, such as in the Wittig reaction or Gabriel synthesis. wikipedia.org

Historically, the production of nicotinic acid has involved methods with very low atom economy. nih.gov For example, the oxidation of 3-methylpyridine (B133936) (3-picoline) with chromium trioxide (CrO₃) has an atom economy of only 10% and generates significant amounts of carcinogenic chromium waste. nih.gov Similarly, oxidation with potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid has an atom economy of just 21% and requires extensive purification processes. nih.gov Even the more industrially viable route from 5-ethyl-2-methylpyridine has a low atom economy of 25%. nih.govfrontiersin.org

Modern synthetic strategies for nicotinic acid derivatives focus on improving atom economy and reducing waste. Key approaches include:

Catalytic Processes: The use of catalysts is fundamental to improving atom economy. primescholars.com Catalytic hydrogenation, for example, is a highly atom-economical reaction. wikipedia.org In the context of nicotinic acid synthesis, the catalytic gas-phase oxidation of 3-picoline directly to nicotinic acid is a state-of-the-art green process that avoids the wasteful byproducts of older liquid-phase oxidations. chimia.ch

Enzymatic Synthesis: Biocatalyst-mediated synthesis offers a green alternative to traditional chemical methods, operating under mild conditions with high conversion rates. frontiersin.org The enzymatic hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid can achieve 100% conversion, demonstrating high efficiency and minimal waste. frontiersin.org

Solvent-Free Reactions: As mentioned previously, eliminating solvents entirely is a powerful way to reduce waste. The solvent- and catalyst-free synthesis of 2-anilino nicotinic acids is a prime example of a highly atom-economical and environmentally friendly process. researchgate.netresearchgate.net

The table below compares the atom economy of various methods used for producing nicotinic acid, highlighting the shift towards more sustainable pathways.

| Starting Material | Oxidizing/Reaction Agent | Atom Economy (%) | Waste Products | Reference |

| 3-Methylpyridine | CrO₃ | 10% | CrO₃ waste | nih.gov |

| Quinoline | KMnO₄ / H₂SO₄ | 21% | MnO₂ / Inorganic salts | nih.gov |

| 5-Ethyl-2-methylpyridine | Nitric Acid | 25% | NOx by-products | nih.govfrontiersin.org |

| Quinoline | HClO₄ | 73% | HCl | nih.gov |

| 3-Cyanopyridine | Water (Enzymatic Hydrolysis) | High (approaching 100%) | Minimal | frontiersin.org |

| 2-Chloronicotinic acid + Aniline derivative | None (Solvent-free) | High | Minimal | researchgate.net |

This table is interactive. Click on the headers to sort the data.

By prioritizing high atom economy and minimizing waste through catalyst use, enzymatic routes, and innovative reaction conditions, the synthesis of this compound and its analogues can be aligned with the principles of sustainable chemistry.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Modification and Design of Analogues for SAR Probing

The exploration of the chemical space around a lead compound is a cornerstone of medicinal chemistry. For 6-(Azepan-1-yl)-2-methylnicotinic acid, this involves the systematic modification of its core structure to probe the structure-activity relationship. Analogues can be designed by altering the substituents at the 2 and 6 positions of the pyridine (B92270) ring, as well as by modifying the carboxylic acid group at the 3-position.

For instance, studies on related nicotinic acid derivatives have involved the synthesis of various analogues to evaluate their biological activities, such as fungicidal or anti-inflammatory effects. mdpi.comnih.gov The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, involved splicing nicotinic acid with thiophene (B33073) to create novel compounds with fungicidal properties. mdpi.com Similarly, the preparation of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones highlights a synthetic route for modifying the 6-position of a 2-methylnicotinic acid core. mdpi.com

The following table illustrates potential modifications to the this compound scaffold based on synthetic strategies reported for analogous compounds.

| Modification Site | Original Group | Potential Modifications | Rationale for Modification |

| Pyridine C6-position | Azepan-1-yl | Smaller or larger cycloalkylamines (e.g., piperidinyl, pyrrolidinyl), substituted anilines, alkyl/aryl thioethers | To probe the influence of the size, lipophilicity, and hydrogen bonding capacity of the C6-substituent on activity. |

| Pyridine C2-position | Methyl | Hydrogen, larger alkyl groups (e.g., ethyl), phenyl | To assess the steric and electronic impact of the C2-substituent on the orientation of the carboxylic acid and overall receptor binding. |

| Pyridine C3-position | Carboxylic Acid | Ester, amide, nitrile, hydroxamic acid | To evaluate the necessity of the acidic proton and the hydrogen bonding capabilities of the carboxylate group for molecular recognition. nih.gov |

These systematic modifications would allow for a thorough investigation of the SAR, providing insights into the optimal structural requirements for biological activity.

Influence of Substituents on Molecular Interactions and Biological Potential (Mechanistic)

The biological activity of this compound is a composite of the contributions from each of its functional groups. Understanding the role of each substituent provides a mechanistic basis for its molecular interactions.

Role of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid group at the 3-position of the pyridine ring is a critical functional group in many nicotinic acid derivatives, playing a pivotal role in their biological activities. nih.gov This group can act as a hydrogen bond donor and acceptor, and at physiological pH, it exists predominantly as a carboxylate anion, which can engage in ionic interactions with biological targets. nih.gov

In studies of other carboxylic acid-containing molecules, the carboxyl group is often essential for anchoring the ligand to its target protein through interactions with positively charged amino acid residues like arginine or lysine. nih.gov For example, in a study on thionicotinic acid derivatives, the presence of the carboxylic acid was found to be crucial for vasorelaxant activity, with the acid analogue being the most potent compared to its corresponding amide and nitrile. nih.gov The modification of this group, for instance by esterification to its methyl ester, as in methyl 6-(azepan-1-yl)-2-methylnicotinate, would neutralize the charge and alter its hydrogen bonding capacity, likely leading to a significant change in biological activity. researchgate.net

Impact of the 2-Methyl Group

The methyl group at the 2-position of the pyridine ring can influence the molecule's properties in several ways. Sterically, it can restrict the conformation of the adjacent carboxylic acid group, potentially orienting it for optimal interaction with a binding site. This steric hindrance can also shield the carboxylic acid from metabolic enzymes, potentially increasing the compound's bioavailability.

Electronically, the methyl group is weakly electron-donating, which can subtly influence the acidity of the carboxylic acid and the electron density of the pyridine ring. In SAR studies of other pyridine derivatives, the presence and position of a methyl group have been shown to be important for activity. For example, in a series of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, 2-methyl-6-(phenylethynyl)pyridine (MPEP) was a potent and selective antagonist, highlighting the importance of the 2-methyl substituent. nih.gov

Conformational Analysis and Molecular Flexibility in SAR

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The conformational flexibility of this compound, particularly arising from the rotatable bonds connecting the azepane ring and the carboxylic acid group to the pyridine core, is a key aspect of its SAR.

Conformational analysis of related 2,6-disubstituted pyridines and other heterocyclic systems has been performed using techniques like NMR spectroscopy and computational modeling. mdpi.comnih.gov These studies can reveal the preferred spatial arrangement of the substituents. For this compound, the key conformational features would include:

Torsion angle of the carboxylic acid: The dihedral angle between the plane of the pyridine ring and the carboxylic acid group, which is influenced by the adjacent 2-methyl group.

Conformation of the azepane ring: The seven-membered ring can exist in several low-energy conformations, such as chair and boat forms. The preferred conformation can dictate how the moiety interacts with a receptor.

Orientation of the azepane ring relative to the pyridine ring: The rotation around the C6-N bond will position the azepane ring in different spatial regions.

Understanding these conformational preferences is crucial, as only a specific conformation or a set of low-energy conformations may be biologically active. The design of conformationally restricted analogues, where the flexibility is reduced, is a common strategy to identify the bioactive conformation and potentially increase potency and selectivity. mdpi.com

Mechanistic Biochemical and Pharmacological Investigations Preclinical Focus

In Vitro Receptor Binding and Ligand-Receptor Interaction Studies

To understand the therapeutic potential and mechanism of action of a compound like 6-(azepan-1-yl)-2-methylnicotinic acid, initial preclinical investigations typically involve a thorough characterization of its interactions with relevant biological targets.

Target Identification and Selectivity Profiling

A crucial first step in the preclinical evaluation of a novel compound is the identification of its primary molecular targets. This is often achieved through broad screening panels that assess the binding of the compound against a wide array of receptors, ion channels, transporters, and enzymes. Such a selectivity profile would reveal the specific receptors with which this compound interacts and would also identify any off-target binding that could potentially lead to undesirable effects. Without experimental data, the primary targets and the selectivity of this compound remain unknown.

Competitive and Non-Competitive Binding Assays

Once a primary target is identified, binding assays are employed to characterize the nature of the interaction. Competitive binding assays would determine if this compound binds to the same site as a known endogenous ligand (orthosteric binding). In contrast, non-competitive binding assays would investigate whether it binds to a different site on the receptor (allosteric binding) to modulate the receptor's function. The mode of binding is a critical determinant of the compound's pharmacological effects.

Enzyme Inhibition and Activation Studies (If Applicable)

In addition to receptor binding, many drugs exert their effects by modulating the activity of enzymes.

Kinetic Characterization of Enzyme Modulation

If this compound were found to interact with an enzyme, kinetic studies would be necessary to characterize the nature of this modulation. These studies would determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, or if it enhances enzyme activity. This is achieved by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the compound.

Identification of Allosteric or Orthosteric Mechanisms

Similar to receptor interactions, the mechanism of enzyme modulation can be either orthosteric or allosteric. Orthosteric inhibitors typically compete with the substrate for binding to the enzyme's active site. Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. Elucidating this mechanism is key to understanding the compound's specific effects on cellular signaling pathways.

Cell-Based Assays for Molecular Pathway Elucidation (Non-Clinical)

Reporter Gene Assays for Receptor Activation

Currently, there is no publicly available scientific literature detailing the use of reporter gene assays to evaluate the receptor activation profile of this compound. This type of assay is crucial for determining which specific cellular receptors the compound may bind to and activate, thereby initiating a signaling cascade. Such studies would typically involve genetically modified cells that express a specific receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element in its promoter region. Activation of the receptor by a ligand, such as the compound , would lead to the expression of the reporter gene, providing a quantifiable measure of receptor agonism. The absence of this data represents a significant gap in the understanding of the compound's primary pharmacological target.

Cellular Target Engagement Studies

Similarly, specific data from cellular target engagement studies for this compound are not available in the public domain. These assays are designed to confirm that a compound interacts with its intended molecular target within a cellular environment. Techniques such as cellular thermal shift assays (CETSA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET) are often employed. By demonstrating that the compound can physically bind to its target protein in intact cells, these studies provide critical evidence of its mechanism of action. Without such studies, the direct molecular targets of this compound remain unconfirmed.

Preclinical Pharmacokinetic and Metabolic Pathway Analysis (Mechanistic)

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The results of such an assay would be presented as the compound's half-life (t½) and intrinsic clearance (CLint). A hypothetical data table is presented below to illustrate how such findings would be displayed.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Human | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is available for this compound.

Identification of Major Metabolites in Model Systems

Following the assessment of metabolic stability, the next step is to identify the chemical structures of the major metabolites formed. This is essential for understanding the pathways of biotransformation and for determining if any metabolites are pharmacologically active or potentially toxic. These studies typically involve incubating the parent compound with hepatocytes or other in vitro systems and analyzing the resulting mixture using high-resolution mass spectrometry to elucidate the structures of the metabolites.

For a compound like this compound, potential metabolic pathways could include oxidation of the azepane ring, N-dealkylation, or conjugation reactions such as glucuronidation of the carboxylic acid group.

Enzyme Contribution to Biotransformation (e.g., Cytochrome P450, UGTs)

To identify the specific enzymes responsible for the metabolism of a compound, reaction phenotyping studies are conducted. This involves using a panel of recombinant human cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferase (UGT) enzymes to see which ones can metabolize the compound. Alternatively, chemical inhibitors of specific enzyme families can be used in microsomal incubations.

Understanding the contribution of different enzymes is critical for predicting potential drug-drug interactions. For instance, if this compound were found to be primarily metabolized by a specific CYP enzyme (e.g., CYP3A4), co-administration with other drugs that inhibit or induce this enzyme could significantly alter its plasma concentrations. As with the other areas, specific experimental data for this compound is not currently available.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bldpharm.comunar.ac.id This method is instrumental in understanding how a ligand, such as 6-(Azepan-1-yl)-2-methylnicotinic acid, might interact with a biological target, typically a protein or enzyme. The process involves preparing the three-dimensional structures of both the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. These poses are then scored based on their binding affinity, which is an estimation of the strength of the interaction.

For instance, in studies of other nicotinic acid derivatives, docking has been successfully used to predict their binding to enzymes like cyclooxygenase (COX-2), a key target in inflammation. nih.gov Similarly, docking studies on aza-compounds have elucidated their binding to proteins like the heme-binding protein of Tannerella forsythia. nih.gov These studies serve as a blueprint for how the binding of this compound to a potential target could be investigated. The results of such a simulation would reveal the specific orientation of the pyridine (B92270) ring, the conformation of the azepane substituent, and the positioning of the carboxylic acid group within the active site.

Beyond predicting the binding pose, molecular docking provides detailed insights into the intermolecular interactions that stabilize the ligand-target complex. These interactions are crucial for binding affinity and specificity. For this compound, key interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. Docking simulations can identify specific amino acid residues in the target protein that form hydrogen bonds with these functional groups.

Hydrophobic Interactions: The azepane ring and the methyl group are hydrophobic and would be expected to interact with nonpolar residues in the binding pocket.

Pi-Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Studies on related nicotinic acid derivatives have highlighted the importance of such interactions in determining their biological activity. mdpi.com By analogy, a docking study of this compound would generate a detailed map of these interactions, guiding further optimization of the molecule to enhance its binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | - |

| Hydrogen Bonds | 3 | Asp120, Ser35, Gln192 |

| Hydrophobic Interactions | 5 | Leu38, Val116, Ile52 |

| Pi-Stacking Interactions | 1 | Phe205 |

Note: This table is illustrative and presents the type of data that would be generated from a molecular docking study.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. nih.gov These methods are used to calculate the electronic structure, energy, and other molecular properties based on the principles of quantum mechanics.

DFT calculations can be used to determine the distribution of electrons within this compound. This information is crucial for understanding its reactivity and potential for intermolecular interactions. Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is useful for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions. For this compound, the carboxylic acid oxygen and the pyridine nitrogen would be expected to be regions of negative potential, while the hydrogen of the carboxylic acid would be a region of positive potential.

DFT studies on related molecules like 2-(methylthio)nicotinic acid have provided valuable insights into their electronic properties and reactivity. researchgate.net

A molecule's biological activity is often dependent on its three-dimensional conformation. This compound has several rotatable bonds, leading to a complex conformational landscape. DFT calculations can be used to determine the relative energies of different conformers, identifying the most stable (lowest energy) structures. This analysis is crucial for understanding which conformation is likely to be biologically active and for selecting the appropriate conformation for molecular docking studies.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value (Arbitrary Units) |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: This table is illustrative and presents the type of data that would be generated from a DFT study.

Dynamics Simulations (e.g., Molecular Dynamics)

While molecular docking provides a static picture of ligand-target binding, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and the target, and the stability of their complex.

An MD simulation of the this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to simulate their motion. The resulting trajectory provides a wealth of information, including:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand's position over time, one can assess the stability of the predicted binding mode. A stable binding pose will show minimal deviation from the initial docked conformation.

Flexibility of the Ligand and Protein: The root-mean-square fluctuation (RMSF) of individual atoms or residues can reveal which parts of the ligand and protein are flexible and which are rigid. This can be important for understanding the binding process and the entropic contributions to binding affinity.

Persistence of Intermolecular Interactions: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over time. An interaction that is maintained throughout the simulation is likely to be important for binding.

MD simulations have been used to validate the docking poses of various pyridine derivatives and to assess the stability of their complexes with target proteins. nih.gov

Table 3: Hypothetical Molecular Dynamics Simulation Data for the this compound-Target Complex

| Analysis | Result | Interpretation |

| Ligand RMSD | Average of 1.5 Å | Stable binding pose |

| Protein RMSF | High flexibility in loop regions | Loops may be involved in ligand entry/exit |

| Hydrogen Bond Occupancy | Asp120-Ligand: 95% | Strong and persistent hydrogen bond |

Note: This table is illustrative and presents the type of data that would be generated from a molecular dynamics simulation.

Ligand-Protein Complex Stability and Flexibility

Molecular dynamics (MD) simulations are a primary tool for assessing the stability and flexibility of a ligand when bound to a protein. For a hypothetical complex of This compound with a target protein, MD simulations could track the movements of both the ligand and the protein atoms over time. This would allow for the analysis of:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of both the ligand and the protein upon binding. For instance, the azepane ring's conformational flexibility could be a key determinant in binding.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand (e.g., the carboxylic acid group) and protein residues, which are crucial for binding affinity.

Studies on other nicotinic acid derivatives have shown that substitutions on the pyridine ring significantly influence binding stability. nih.govacs.org Therefore, the azepane group in This compound would be expected to play a critical role in defining the stability of its protein complexes.

Water Molecule Networks in Binding Sites

Water molecules often play a critical role in mediating ligand-protein interactions. Computational techniques can identify and analyze the behavior of these "bridging" water molecules. For This compound , computational analysis could reveal:

Conserved Water Molecules: Identification of water molecules that are consistently present in the binding site across multiple simulation runs.

Water-Mediated Hydrogen Bonds: Analysis of hydrogen bond networks where water molecules connect the ligand to the protein. The carboxylic acid and pyridine nitrogen of the nicotinic acid core are likely candidates for such interactions.

Research on other enzyme systems has demonstrated the importance of conserved water networks in defining the ligand binding site and contributing to the catalytic mechanism. researchgate.net Similar analyses for This compound would be invaluable for understanding its binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of analogs of This compound , a dataset of compounds with experimentally determined biological activities would be required. The process would involve:

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model.

Model Validation: Assessing the statistical quality and predictive power of the model using metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

QSAR studies on other nicotinic acid derivatives have successfully developed predictive models for their activity at various receptors. nih.govacs.orgnih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been used to create 3D contour maps that visualize the regions where steric bulk or electrostatic charge are favorable or unfavorable for activity. nih.govacs.orgnih.gov

Identification of Physicochemical Descriptors Influencing Activity

A validated QSAR model can identify the key physicochemical properties that govern the biological activity of a class of molecules. For analogs of This compound , a QSAR study could reveal the importance of descriptors such as:

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Electronic Descriptors: Such as the distribution of charges and the energies of molecular orbitals.

Steric Descriptors: Related to the size and shape of the molecule, where the azepane ring would be a significant contributor.

Hydrophobic Descriptors: Which quantify the molecule's lipophilicity.

Studies on related 6-substituted nicotine (B1678760) derivatives have shown that a combination of lipophilicity (π) and the volume of the substituent at the 6-position can account for the affinity at nicotinic acetylcholine (B1216132) receptors. researchgate.net A similar approach for a series of compounds related to This compound could yield valuable insights for designing more potent molecules.

Below is an illustrative data table of physicochemical descriptors that would be calculated for This compound in a typical QSAR study. Note: The values in this table are hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound were found.

| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Influence on Activity |

| Electronic | Dipole Moment | 3.5 D | Influences polar interactions with the receptor. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. | |

| Steric | Molecular Weight | 220.27 g/mol | Overall size of the molecule. |

| Molar Refractivity | 65.4 cm³/mol | Relates to the volume and polarizability of the molecule. | |

| Hydrophobic | LogP | 2.8 | Influences membrane permeability and hydrophobic interactions. |

Advanced Analytical Chemistry Methodologies for Research Applications

Chromatographic Techniques for Compound Analysis

Chromatography is a fundamental technique for the separation and analysis of individual components from a mixture. For a compound like "6-(Azepan-1-yl)-2-methylnicotinic acid," both liquid and gas chromatography can be potentially employed.

HPLC is a primary technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for "this compound" would involve careful optimization of the stationary and mobile phases, as well as the elution strategy.

The choice of stationary phase is critical for achieving effective separation. For polar, ionizable compounds like nicotinic acid derivatives, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide excellent selectivity. helixchrom.com For instance, a Primesep 100 mixed-mode column has been successfully used for the separation of nicotinic acid and related compounds. sielc.com Alternatively, traditional reversed-phase columns, such as a C18 column, are widely used and can be effective, especially when paired with an appropriate mobile phase.

Mobile phase optimization involves adjusting the solvent composition and pH to control the retention and peak shape of the analyte. A typical mobile phase for the analysis of nicotinic acid derivatives on a reversed-phase column consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pickeringlabs.com The pH of the aqueous phase is a critical parameter for ionizable compounds, as it affects their charge state and, consequently, their retention. For acidic compounds like "this compound," a mobile phase with a pH below the pKa of the carboxylic acid group would lead to a more retained and potentially better-resolved peak on a reversed-phase column.

Table 1: Hypothetical HPLC Stationary and Mobile Phase Parameters for this compound Analysis This table presents a hypothetical set of optimized parameters based on the analysis of similar compounds.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid group, enhancing retention. |

| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |

| pH | ~2.7 | Ensures the carboxylic acid is protonated. |

Depending on the complexity of the sample matrix and the number of analytes, either an isocratic or a gradient elution strategy can be employed.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler and can be suitable for the analysis of a single compound or a simple mixture where all components have similar retention characteristics.

Gradient Elution: This strategy involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. Gradient elution is particularly useful for analyzing complex mixtures containing compounds with a wide range of polarities. It helps to shorten the analysis time and improve the peak shape of late-eluting compounds. For the analysis of nicotinic acid and its metabolites, gradient elution has been shown to be effective in achieving complete separation within a reasonable timeframe. researchgate.net

Table 2: Illustrative Gradient Elution Program for HPLC Analysis This table provides an example of a gradient program that could be adapted for the analysis of this compound.

| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Standard gas chromatography is generally not suitable for the direct analysis of non-volatile and polar compounds like carboxylic acids. However, GC can be employed if the analyte is converted into a more volatile derivative. For carboxylic acids, derivatization to form esters (e.g., methyl or ethyl esters) is a common approach. semanticscholar.org While this adds an extra step to the sample preparation, it can provide high-resolution separation. The analysis of 6-methylnicotinic acid has been reported using GC coupled with mass spectrometry (GC-MS), suggesting that with appropriate derivatization, this technique could be applied to "this compound". nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry (MS) in Structural Characterization and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and sensitive quantification of chemical compounds.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in the identification of unknown compounds or the confirmation of the identity of a synthesized molecule like "this compound." The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated, and the measured accurate mass from the HRMS instrument should be within a few parts per million (ppm) of this value for a confident identification. For example, the mass spectrum of nicotinic acid shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 124.0393. massbank.eu Similar analysis of pyridine (B92270) derivatives has demonstrated the utility of HRMS in confirming their structures. nih.gov

Table 3: Theoretical Mass Information for this compound

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Da) |

| This compound | C13H18N2O2 | 234.1368 | 235.1441 |

In addition to accurate mass measurement of the parent ion, HRMS can also provide accurate mass data for fragment ions generated through tandem mass spectrometry (MS/MS). The fragmentation pattern provides valuable information about the structure of the molecule. For instance, in the analysis of nicotinic acid and its metabolites, specific transitions of the protonated molecular ions to characteristic fragment ions are monitored for quantification and confirmation. researchgate.netnih.gov A similar approach could be developed for "this compound," where fragmentation would likely involve cleavage of the azepane ring or loss of the carboxylic acid group.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the parent ion of this compound (m/z 221.1287 for [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides a veritable fingerprint of the molecule, confirming its identity and structural features.

The fragmentation of this compound would be expected to proceed through several key pathways, primarily involving the carboxylic acid group, the pyridine ring, and the azepane substituent. Common fragmentation patterns for nicotinic acid derivatives include the neutral loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. The bond between the pyridine ring and the azepane nitrogen is also a likely site of cleavage. Furthermore, the azepane ring itself can undergo characteristic fragmentation, leading to the loss of ethylene or other small neutral molecules.

Expected Fragmentation Pathways:

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is a common fragmentation for carboxylic acids.

Loss of Water: Dehydration involving the carboxylic acid proton and a proton from the azepane ring could occur.

Azepane Ring Cleavage: Fragmentation within the seven-membered azepane ring can lead to a series of smaller fragment ions.

Pyridine Ring Fragmentation: While generally stable, the substituted pyridine ring can also fragment under higher energy conditions.

An illustrative data table of potential fragment ions is provided below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 221.13 | 203.12 | H₂O | Ion resulting from dehydration |

| 221.13 | 177.09 | CO₂ | Ion after loss of carbon dioxide |

| 221.13 | 122.06 | C₆H₁₁N (Azepane) | 2-methylnicotinic acid fragment |

| 221.13 | 99.10 | C₇H₆NO₂ (Methylnicotinic acid) | Protonated azepane |

This interactive table provides a summary of potential MS/MS fragments.

LC-MS/MS for Trace Analysis in Biological Matrices (Preclinical Research Samples)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices, such as plasma, urine, and tissue homogenates, due to its high sensitivity and selectivity. nih.gov In preclinical research, this technique is invaluable for pharmacokinetic and metabolism studies.

A typical LC-MS/MS method for the analysis of this compound in a biological matrix, for instance, rat plasma, would involve several key steps. First, a robust sample preparation protocol is required to extract the analyte and remove interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation. A reversed-phase column is commonly used for compounds of this polarity. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

After chromatographic separation, the analyte enters the mass spectrometer. Detection is performed using multiple reaction monitoring (MRM), where a specific precursor ion to product ion transition is monitored for the analyte and an internal standard. This highly selective detection method minimizes interference from matrix components and ensures accurate quantification.

| Parameter | Typical Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | e.g., 221.1 -> 177.1 |

This interactive table summarizes typical LC-MS/MS parameters for trace analysis.

Spectroscopic Methods for Structural Elucidation (Focus on academic characterization, not properties)

Spectroscopic techniques are indispensable for the definitive structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. bbhegdecollege.com

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine ring, the methyl group, and the azepane ring. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7-9 ppm). The methyl protons would likely be a singlet at around 2.5 ppm. The protons of the azepane ring would show complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) due to their chemical and magnetic non-equivalence.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxylic acid carbon (around 170 ppm), the aromatic carbons of the pyridine ring (120-160 ppm), the methyl carbon (around 20 ppm), and the aliphatic carbons of the azepane ring (20-60 ppm).

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, providing unambiguous confirmation of the structure.

| ¹H NMR - Predicted Chemical Shifts (ppm) | ¹³C NMR - Predicted Chemical Shifts (ppm) |

| Pyridine-H: ~7.0-8.5 (m) | C=O: ~170 |

| Azepane-CH₂: ~3.5 (t) & ~1.6-1.9 (m) | Pyridine-C: ~120-160 |

| Methyl-CH₃: ~2.5 (s) | Azepane-CH₂: ~25-55 |

| COOH: ~12-13 (br s) | Methyl-CH₃: ~20 |

This interactive table presents predicted NMR chemical shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show the following key absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic/Aliphatic) | 3100-2850 |

| C=O stretch (Carboxylic acid) | 1725-1700 |

| C=C and C=N stretch (Pyridine ring) | 1600-1450 |

| C-N stretch (Azepane) | 1250-1020 |

This interactive table lists the characteristic IR absorption bands.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. For quantitative analysis in assays, a wavelength of maximum absorbance (λmax) is determined. Nicotinic acid and its derivatives typically exhibit strong UV absorbance due to the π-electron system of the pyridine ring. arls.ro The λmax for this compound would likely be in the range of 260-280 nm. starnacells.com A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This allows for the determination of the concentration of the compound in unknown samples. researchgate.net

| Parameter | Expected Value |

| λmax 1 | ~210-220 nm |

| λmax 2 | ~260-280 nm |

| Solvent | Methanol or Ethanol |

This interactive table shows the expected UV-Vis absorption maxima.

Future Research Directions and Advanced Translational Perspectives

Exploration of Novel Biological Targets for Nicotinic Acid and Azepane Scaffolds

While nicotinic acid is well-known for its effects on lipid metabolism, primarily through the G-protein coupled receptor GPR109A, the full extent of its biological activity and that of its derivatives is still under investigation. nih.govpsu.edu Future research must look beyond this established target. For instance, novel derivatives of nicotinic acid have been investigated as potential anticancer agents, suggesting that they may interact with targets like the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov Other studies have pointed towards nicotinic acid derivatives possessing analgesic, anti-inflammatory, and antimicrobial properties, indicating a broad, yet-to-be-fully-elucidated target landscape. ekb.egmdpi.comsemanticscholar.org Nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly subtypes like α4β2 and α7, are also crucial targets for neurological and psychiatric conditions, and the development of agonists for these receptors is an active area of research. wikipedia.orgresearchgate.net

The azepane scaffold is a privileged structure in medicinal chemistry, present in over 20 FDA-approved drugs and recognized for its structural diversity and wide range of pharmacological activities. mdx.ac.ukcolab.wsnih.gov Research into novel azepane-containing compounds has identified a variety of potential therapeutic targets. A recent study highlighted a chiral bicyclic azepane that potently inhibits monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), alongside the σ-1 receptor, suggesting applications in neuropsychiatric disorders. nih.govacs.org Furthermore, azepane derivatives have been developed as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1) for cancer therapy and as inhibitors of LATS1/2 kinases in the context of regenerative medicine. acs.orgnih.gov The versatility of the azepane motif encourages its exploration against a wide array of biological targets, including those relevant to cancer, Alzheimer's disease, and microbial infections. nih.govbohrium.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of complex molecules are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). uic.edu These computational tools offer a transformative approach to drug discovery by accelerating the identification of promising candidates and refining their properties. researchgate.nettechnologynetworks.com For a compound like 6-(azepan-1-yl)-2-methylnicotinic acid, AI/ML can be applied at multiple stages of development.

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of complex analogues of this compound is essential for establishing robust structure-activity relationships (SAR) and optimizing pharmacological profiles. bohrium.com Future research in this area will focus on developing more efficient, versatile, and environmentally friendly synthetic methodologies.

For the nicotinic acid core, biocatalyst-mediated synthesis represents a significant advancement over conventional chemical methods that often require high energy consumption. nih.govfrontiersin.org Enzymatic processes, utilizing enzymes such as nitrilase, offer high conversion rates under mild reaction conditions. frontiersin.org The application of genetic engineering and synthetic biology to improve the catalytic efficiency of these enzymes is a key strategy for enhancing the production of nicotinic acid and its derivatives. nih.gov

Regarding the azepane ring system, a variety of advanced synthetic methods are being explored. These include copper(I)-catalyzed tandem reactions to create functionalized azepines, which can be valuable for introducing specific chemical groups to modulate activity. nih.gov The development of synthetic pathways to produce conformationally restricted analogues is another important direction, as limiting the flexibility of the molecule can lead to improved potency and selectivity. nih.gov These advanced strategies will be crucial for generating a diverse library of analogues needed for thorough pharmacological evaluation.

Mechanistic Understanding of Pharmacological Profiles in Relevant Biological Systems

A deep understanding of the molecular mechanisms underlying the pharmacological effects of this compound is fundamental for its translational potential. This involves elucidating how the compound interacts with its biological targets and the subsequent downstream signaling events.

For the nicotinic acid component, while the activation of the GPR109A receptor in adipocytes is a known mechanism for its lipid-lowering effects, evidence suggests this is not the complete picture. nih.govpsu.edu The transient nature of its effect on free fatty acids and the low expression of GPR109A in hepatocytes point to alternative or complementary mechanisms. nih.govpsu.edu These may include the direct inhibition of diacylglycerol acyltransferase 2 (DGAT2) in the liver or effects on the hepatic catabolism of HDL particles. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Azepan-1-yl)-2-methylnicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the azepane group to a 2-methylnicotinic acid precursor. A validated approach (adapted from pyridine derivative synthesis) uses 2-methylnicotinic acid imidazolide (NAI) intermediates. For example, reacting 2-methylnicotinic acid with 1,1′-carbonyldiimidazole in anhydrous DMSO yields an activated intermediate, which can undergo nucleophilic substitution with azepane under controlled pH and temperature (e.g., room temperature, 1–2 h) . Purity is enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirmed by NMR (δ 8.2–8.5 ppm for pyridine protons) .

Q. How can the molecular structure and substituent effects of this compound be characterized?

- Methodological Answer : Structural analysis requires multi-technique validation:

- NMR : H and C NMR identify azepane integration (e.g., δ 1.5–2.0 ppm for cyclohexane-like protons) and methyl group positioning.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected [M+H] ~ 263.3 g/mol).

- X-ray Crystallography : Resolves spatial arrangement of the azepane ring relative to the pyridine core, critical for understanding steric effects .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Use a C18 column (5 µm, 250 × 4.6 mm) and mobile phase of acetonitrile/0.1% TFA (70:30 v/v) at 1 mL/min. For enhanced sensitivity, LC-MS/MS with a triple quadrupole system (MRM mode) provides detection limits <1 ng/mL .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental designs validate these interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a CM5 chip. Inject compound dilutions (1 nM–100 µM) to calculate binding kinetics (, /).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding (e.g., 20 µM compound titrated into 2 µM protein).

- Mutagenesis Studies : Replace key residues (e.g., His or Asp in active sites) to assess binding dependency .

Q. What role does this compound play in probing RNA secondary structures in live cells?

- Methodological Answer : The compound’s imidazolide derivative (similar to NAI in SHAPE-MaP) acylates RNA 2′-OH groups at flexible regions. Protocol:

Treat cells (e.g., Vero E6) with 1 mM compound during viral replication.

Extract RNA, perform reverse transcription with random hexamers.

Sequence mutations (e.g., C→U transitions) to map RNA flexibility.

Validation requires correlation analysis (R > 0.9 between replicates) .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem, CAS, and peer-reviewed studies (e.g., IC values for enzyme inhibition).

- Dose-Response Curves : Re-evaluate activity under standardized conditions (pH 7.4, 37°C, 1% DMSO).

- Structural Analog Testing : Replace azepane with piperidine or morpholine to isolate substituent effects .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PDB: 3KFC). Focus on azepane’s role in hydrophobic pocket occupancy.

- QSAR Models : Train regression models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.